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molecular formula C12H14N2 B1646057 6-pyrrolidin-1-yl-1H-indole

6-pyrrolidin-1-yl-1H-indole

Cat. No. B1646057
M. Wt: 186.25 g/mol
InChI Key: LUIKIBSWOMGISW-UHFFFAOYSA-N
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Patent
US06281356B1

Procedure details

1-(1-Methyl-1H-indol-6-yl)-pyrrolidine-2,5-dione (3.8 g, 17.7 mmol) in tetrahydrofuran (75 ml) was treated with lithium aluminum hydride in tetrahydrofuran (88 ml, 1.0 M, 88 mmol) for 2 hours at room temperature. The mixture was cooled and treated with aqueous sodium sulfate. The mixture was extracted with ether and the organic layer was concentrated. Chromatography of the crude product over silica gel with 70% hexane/ethyl acetate gave 6-pyrrolidin-1-yl-1H-indole as a white solid.
Name
1-(1-Methyl-1H-indol-6-yl)-pyrrolidine-2,5-dione
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N:11]3[C:15](=O)[CH2:14][CH2:13][C:12]3=O)[CH:9]=2)[CH:4]=[CH:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[N:11]1([C:8]2[CH:9]=[C:10]3[C:5]([CH:4]=[CH:3][NH:2]3)=[CH:6][CH:7]=2)[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
1-(1-Methyl-1H-indol-6-yl)-pyrrolidine-2,5-dione
Quantity
3.8 g
Type
reactant
Smiles
CN1C=CC2=CC=C(C=C12)N1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
88 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1(CCCC1)C1=CC=C2C=CNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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